molecular formula C8H6ClNOS B13682719 5-(5-Chloro-2-thienyl)-3-methylisoxazole

5-(5-Chloro-2-thienyl)-3-methylisoxazole

Cat. No.: B13682719
M. Wt: 199.66 g/mol
InChI Key: ZFOWWQUJMJDDLE-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-thienyl)-3-methylisoxazole is an organic compound that features a unique structure combining a thienyl group with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-thienyl)-3-methylisoxazole typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with appropriate reagents to form the isoxazole ring. One common method includes the cyclization of 5-chloro-2-thiophenecarboxylic acid with hydroxylamine hydrochloride under acidic conditions to yield the desired isoxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-thienyl)-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the thienyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of various substituted thienyl derivatives.

Scientific Research Applications

5-(5-Chloro-2-thienyl)-3-methylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-thienyl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-thienyl methyl ketone thiosemicarbazone
  • 2-(5-Chloro-2-thienyl)-4-methylpyridine

Uniqueness

5-(5-Chloro-2-thienyl)-3-methylisoxazole is unique due to its combination of a thienyl group with an isoxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C8H6ClNOS/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3

InChI Key

ZFOWWQUJMJDDLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(S2)Cl

Origin of Product

United States

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